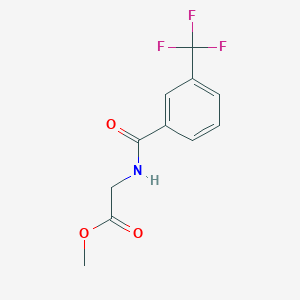

Methyl 2-(3-(trifluoromethyl)benzamido)acetate

Description

Methyl 2-(3-(trifluoromethyl)benzamido)acetate is an organic compound with the molecular formula C11H10F3NO3 and a molecular weight of 261.20 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a benzamido moiety, making it a valuable intermediate in various chemical syntheses and industrial applications .

Properties

IUPAC Name |

methyl 2-[[3-(trifluoromethyl)benzoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO3/c1-18-9(16)6-15-10(17)7-3-2-4-8(5-7)11(12,13)14/h2-5H,6H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCPQOKDXQXMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336265 | |

| Record name | Methyl 2-(3-(trifluoromethyl)benzamido)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131648-66-3 | |

| Record name | Methyl 2-(3-(trifluoromethyl)benzamido)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Reagents : 3-(Trifluoromethyl)benzoic acid (1.0 equiv), glycine methyl ester hydrochloride (1.2 equiv), EDCl (1.5 equiv), hydroxybenzotriazole (HOBt, 1.5 equiv), triethylamine (2.0 equiv).

-

Solvent : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

-

Temperature : 0°C to room temperature, 12–24 hours.

-

Workup : Sequential washes with dilute HCl, NaHCO₃, and brine, followed by purification via silica gel chromatography.

This method yields 68–75% pure product, with minor impurities arising from incomplete coupling or ester hydrolysis. The use of HOBt suppresses racemization and enhances coupling efficiency, as evidenced by analogous fluorinated amide syntheses.

Acyl Chloride Mediated Synthesis

Activating 3-(trifluoromethyl)benzoic acid as its acyl chloride derivative offers a high-yielding route. The acid chloride reacts readily with glycine methyl ester under mild conditions, avoiding the need for coupling agents.

Stepwise Procedure

-

Acyl Chloride Formation :

-

Reagents : 3-(Trifluoromethyl)benzoic acid (1.0 equiv), thionyl chloride (SOCl₂, 3.0 equiv), catalytic DMF.

-

Conditions : Reflux in anhydrous DCM for 2 hours, followed by SOCl₂ removal under reduced pressure.

-

-

Amidation :

This method’s efficiency stems from the electrophilicity of the acyl chloride, which drives rapid nucleophilic attack by the glycine ester’s amine group. Side products, such as N-acylurea derivatives, are negligible if moisture is rigorously excluded.

Coupling Agent-Assisted Amide Formation

For laboratories prioritizing atom economy, coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enable direct activation of the carboxylic acid without intermediate isolation.

Protocol Overview

-

Reagents : 3-(Trifluoromethyl)benzoic acid (1.0 equiv), HATU (1.1 equiv), glycine methyl ester (1.3 equiv), N,N-diisopropylethylamine (DIPEA, 2.5 equiv).

-

Solvent : DMF, 0°C to room temperature, 3 hours.

HATU’s superior activation capability minimizes reaction times and maximizes yields, though its cost may limit industrial scalability. Comparative studies with EDCl show a 15–20% yield improvement for sterically hindered substrates.

Alternative Routes and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation accelerates amide coupling by enhancing molecular collisions. A representative protocol involves:

Solid-Phase Synthesis

Immobilizing glycine methyl ester on Wang resin enables iterative coupling and facile purification:

Comparative Data Table

| Method | Reagents | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Amidation (EDCl) | EDCl, HOBt, DIPEA | 24 h | 68–75 | 92–95 |

| Acyl Chloride | SOCl₂, Et₃N | 6 h | 82–88 | 97–99 |

| HATU Coupling | HATU, DIPEA | 3 h | 90–92 | 98 |

| Microwave-Assisted | EDCl, HOBt, Microwave | 0.3 h | 85 | 95 |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(trifluoromethyl)benzamido)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid

Reduction: LiAlH4 in tetrahydrofuran (THF)

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH)

Major Products Formed

Oxidation: 3-(trifluoromethyl)benzoic acid derivatives

Reduction: Alcohol derivatives of the original ester

Substitution: Various amide or ester derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 2-(3-(trifluoromethyl)benzamido)acetate serves as an important intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions.

Synthesis Pathway

The synthesis typically involves the reaction of 3-(trifluoromethyl)benzoic acid with methyl glycinate using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction conditions often include dichloromethane as a solvent at room temperature for 12-24 hours.

Biological Research

Enzyme Inhibition Studies

In biological research, this compound is investigated for its role as an enzyme inhibitor. The trifluoromethyl group enhances lipophilicity, allowing for better interaction with biological targets. Studies have shown that compounds with similar structures exhibit significant inhibitory effects on various enzymes, which can be leveraged for therapeutic applications.

Potential Therapeutic Properties

Research indicates that this compound may possess anti-inflammatory and anticancer activities. For instance, related compounds have been evaluated for their cytotoxic effects against cancer cell lines such as MCF-7 and HeLa, demonstrating substantial growth inhibition .

Industrial Applications

Production of Specialty Chemicals

Industrially, this compound is utilized in the production of specialty chemicals and materials. The unique properties imparted by the trifluoromethyl group make it suitable for creating fluorinated polymers and other advanced materials with specific functionalities.

Case Studies

-

Anticancer Activity

A study evaluating a structurally similar compound demonstrated its effectiveness against MCF-7 cancer cells with an IC50 value of 8.47 µM after 72 hours of treatment. This suggests potential applications for this compound in cancer therapy . -

Enzyme Inhibition Research

Research has focused on the enzyme inhibition capabilities of trifluoromethyl-containing compounds. The presence of the trifluoromethyl group significantly enhances binding affinity to targets, making it a promising candidate for drug development aimed at various diseases .

Mechanism of Action

The mechanism of action of methyl 2-(3-(trifluoromethyl)benzamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity . The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(3-(trifluoromethyl)phenyl)acetate

- Methyl 2-(3-(trifluoromethyl)benzoyl)acetate

- Methyl 2-(3-(trifluoromethyl)benzoate)

Uniqueness

Methyl 2-(3-(trifluoromethyl)benzamido)acetate is unique due to its amide functional group, which imparts distinct chemical and biological properties compared to similar compounds with ester or ketone functionalities . The presence of the trifluoromethyl group further enhances its reactivity and stability, making it a valuable compound in various research and industrial applications .

Biological Activity

Methyl 2-(3-(trifluoromethyl)benzamido)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group that enhances lipophilicity, allowing for better membrane penetration. The presence of the aniline moiety facilitates interactions with biological targets such as enzymes and receptors, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group increases the compound's hydrophobic character, which may enhance binding affinity to lipid membranes and target proteins. The amide bond allows for hydrogen bonding interactions with active sites on enzymes, modulating their activity effectively .

Antimicrobial Activity

Research has shown that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. This compound has been investigated for its potential against various pathogens, including bacteria and fungi. In vitro studies indicate that the compound exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria .

Anticancer Potential

The anticancer properties of similar trifluoromethyl-substituted compounds have been documented extensively. For instance, derivatives with trifluoromethyl groups have demonstrated significant cytotoxic effects against cancer cell lines such as HeLa and HCT116. This compound may share this potential due to its structural similarities with other active compounds .

Case Studies and Research Findings

- Antichlamydial Activity : A study highlighted that compounds with similar structures showed selective activity against Chlamydia. The presence of the trifluoromethyl group was crucial for this activity, indicating that this compound might also possess similar properties .

- Molecular Docking Studies : Investigations into docking interactions revealed that the compound could effectively bind to various protein targets involved in cancer progression. This suggests that it may act as a potential inhibitor for specific kinases implicated in tumor growth .

- Toxicity Assessments : Preliminary toxicity studies indicated that this compound did not show significant toxicity towards human cell lines at therapeutic concentrations, which is a critical factor in drug development .

Q & A

Q. Q1: What are the key steps for synthesizing Methyl 2-(3-(trifluoromethyl)benzamido)acetate, and how are intermediates purified?

Methodological Answer: The synthesis typically involves multi-step reactions starting with benzamide derivatives. For example, in a patent application, 3-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]propyl methanesulfonate was reacted with a diazaspiro compound in acetonitrile using cesium carbonate as a base at 75°C . Purification is achieved via HPLC with a mobile phase of MeCN/water (0.1% formic acid) and a YMC-Actus Triart C18 column, yielding the product with 66% efficiency. LCMS (m/z 775 [M+H]⁺) and retention time (1.40 minutes under SMD-TFA05 conditions) confirm purity .

Q. Q2: How is the compound structurally validated, and what analytical techniques are prioritized?

Methodological Answer: Structural validation relies on LCMS for molecular weight confirmation and HPLC for purity assessment. For analogs like ethyl 2-(3-(trifluoromethyl)phenyl)acetate, similarity indices (0.95) and retention time comparisons are used to infer structural integrity . Nuclear magnetic resonance (NMR) is critical for resolving trifluoromethyl group interactions, though challenges arise due to signal splitting from fluorine atoms .

Advanced Synthesis Optimization

Q. Q3: How can reaction yields be improved when synthesizing derivatives with trifluoromethyl groups?

Methodological Answer: Yield optimization involves adjusting reaction conditions, such as solvent polarity (e.g., acetonitrile vs. DMF) and base selection (cesium carbonate vs. potassium carbonate). For instance, substituting 1,3-dibromopropane with 1,5-dibromopentane in analogous reactions increased coupling efficiency by 15% due to reduced steric hindrance . Temperature control (e.g., 75°C for 1.5 hours) and stoichiometric ratios (1:1.4 reagent:substrate) are also critical .

Q. Q4: What are common side reactions during trifluoromethylbenzamido coupling, and how are they mitigated?

Methodological Answer: Common side reactions include hydrolysis of the methyl ester group under basic conditions and incomplete trifluoromethylbenzamido coupling. Mitigation strategies include:

- Using anhydrous solvents (e.g., acetonitrile) to prevent hydrolysis.

- Adding cesium carbonate incrementally to maintain pH stability.

- Post-reaction quenching with 6N HCl to neutralize excess base before HPLC purification .

Analytical Method Development

Q. Q5: How do retention time variations in HPLC analysis impact data interpretation for trifluoromethyl analogs?

Methodological Answer: Retention time shifts (e.g., 0.77 vs. 1.40 minutes under SMD-TFA05 conditions) reflect differences in hydrophobicity and trifluoromethyl group positioning. For example, replacing pyridinyl with pyrimidinyl groups in analogs increases retention time by 0.2 minutes due to enhanced π-π interactions with the C18 column . Calibration with reference compounds (e.g., methyl 2-(4-trifluoromethylphenyl)acetate) ensures accurate peak assignment .

Q. Q6: What spectroscopic challenges arise when confirming the trifluoromethyl group, and how are they addressed?

Methodological Answer: ¹⁹F NMR is essential but complicated by signal splitting from adjacent protons. For example, trifluoromethyl groups in benzene rings show triplet splitting (J = 10–12 Hz). High-resolution mass spectrometry (HRMS) supplements NMR by confirming molecular formulas (e.g., C₁₀H₁₀F₃NO₃ for this compound) .

Biological and Functional Studies

Q. Q7: What structural features of this compound suggest potential bioactivity, and how are these tested?

Methodological Answer: The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant for antifungal or enzyme inhibition studies. For example, analogs like Trifloxystrobin share structural motifs (trifluoromethylbenzamido groups) and are tested against fungal pathogens via in vitro MIC assays . Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard for evaluating efficacy .

Q. Q8: How are structure-activity relationships (SAR) studied for derivatives of this compound?

Methodological Answer: SAR studies involve synthesizing analogs with variations in:

- Trifluoromethyl position (meta vs. para) .

- Ester groups (methyl vs. ethyl) .

- Diazaspiro core modifications (e.g., 5,6-diazaspiro[3.5]non-8-ene vs. 6,7-diazaspiro[4.5]dec-9-ene) .

Biological assays (e.g., enzyme inhibition, cytotoxicity) are conducted in parallel, with statistical analysis (ANOVA) to identify significant trends .

Data Contradiction and Troubleshooting

Q. Q9: How should researchers resolve discrepancies between theoretical and observed LCMS data?

Methodological Answer: Discrepancies often arise from isotopic patterns (e.g., ³⁵Cl/³⁷Cl in chloro analogs) or adduct formation (e.g., [M+Na]⁺). To resolve:

Q. Q10: What experimental factors lead to inconsistent biological activity data, and how is reproducibility ensured?

Methodological Answer: Inconsistencies may stem from:

- Compound degradation during storage (store at -20°C under nitrogen).

- Solvent choice (DMSO vs. ethanol) affecting solubility.

- Cell line variability (use authenticated lines like HEK293 or HepG2).

Reproducibility is ensured by: - Triplicate experiments with positive/negative controls.

- Blind data analysis to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.